1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and a nonyl chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, and the fluorophenyl group, known for its electron-withdrawing properties, make this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)nonyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Nonyl Chain: The nonyl chain can be attached through a Friedel-Crafts alkylation reaction, where a nonyl halide reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)nonyl]imidazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)nonyl]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
1-[2-(4-Fluorophenyl)nonyl]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)nonyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)imidazole: Shares the imidazole ring and fluorophenyl group but lacks the nonyl chain.
4-(4-Fluorophenyl)-1H-imidazole: Similar structure but with different substitution patterns on the imidazole ring.
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-[2-(4-Fluorophenyl)nonyl]imidazole is unique due to the combination of the imidazole ring, fluorophenyl group, and nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58831-03-1 |
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Molecular Formula |
C18H26FN3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)nonyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H25FN2.HNO3/c1-2-3-4-5-6-7-17(14-21-13-12-20-15-21)16-8-10-18(19)11-9-16;2-1(3)4/h8-13,15,17H,2-7,14H2,1H3;(H,2,3,4) |
InChI Key |
LJNBWJRWJDMRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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